4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
Description
General Context and Significance of Pentenal Derivatives in Contemporary Organic Chemistry
Pentenal derivatives, as five-carbon α,β-unsaturated aldehydes, are of significant interest in modern organic chemistry. They serve as precursors to a wide range of more complex molecules. The strategic placement of substituents on the pentenal framework can dramatically influence its reactivity and stereoselectivity in chemical reactions. For instance, the introduction of alkyl or aryl groups can modulate the electronic properties of the conjugated system and introduce steric hindrance that can be exploited to control the outcome of a reaction.
The utility of α,β-unsaturated aldehydes is widespread. They are employed in the synthesis of fine chemicals, fragrances, and pharmaceuticals. nih.govmdpi.com The development of efficient synthetic methods for this class of compounds remains an active area of research. nih.govmdpi.com
Structural Features and Inherent Synthetic Challenges Posed by 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
The specific compound, 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, presents a formidable synthetic challenge due to its highly substituted nature. An analysis of its structure reveals several key features that contribute to its complexity:
α-gem-Dimethyl Substitution: The presence of two methyl groups at the C2 position, adjacent to the aldehyde, introduces significant steric bulk. This steric hindrance can impede the approach of nucleophiles to the aldehyde carbonyl group and the β-carbon of the double bond.
γ-gem-Diphenyl Substitution: The two phenyl groups at the C5 position further increase the steric congestion around the carbon-carbon double bond. This feature can influence the geometric stability of the double bond and affect its reactivity in cycloaddition reactions.
Conjugated System: The core structure is an α,β-unsaturated aldehyde, a reactive functional group array.
These structural elements pose significant hurdles in the synthesis of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-. The construction of the quaternary carbon center at the α-position and the highly substituted double bond requires careful selection of synthetic strategies to overcome steric hindrance and achieve the desired connectivity. The synthesis of sterically hindered molecules often necessitates the use of specialized reagents and reaction conditions. rsc.orgnih.gov
Table 1: Structural Features of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
| Feature | Position | Description | Synthetic Implication |
|---|---|---|---|
| Aldehyde | C1 | Reactive carbonyl group | Site for nucleophilic attack |
| gem-Dimethyl | C2 | Two methyl groups | Steric hindrance at the α-position |
| Alkene | C4-C5 | Carbon-carbon double bond | Potential for various addition reactions |
Overview of Research Trajectories for Complex Aldehyde Systems and Relevance to 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
Current research in the synthesis of complex aldehydes focuses on the development of novel catalytic methods and the design of creative synthetic routes to access highly substituted and sterically encumbered targets. The challenges presented by molecules like 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- drive the innovation of new synthetic methodologies.
The synthesis of highly substituted α,β-unsaturated aldehydes can be approached through various methods, including olefination reactions, aldol (B89426) condensations, and oxidation of corresponding alcohols. However, the steric hindrance in the target molecule would likely render many standard procedures inefficient. For example, a Wittig-type reaction to form the double bond might be challenging due to the bulky substituents.
The reactivity of sterically hindered aldehydes is also a subject of interest. nih.gov While the aldehyde group is generally highly reactive, significant steric shielding can diminish its reactivity towards nucleophiles. reddit.com This can be both a challenge and an opportunity in multi-step syntheses, as it may allow for selective reactions at other sites in the molecule.
Although specific research on 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is not prominent in publicly available literature, the principles governing the synthesis and reactivity of highly substituted and sterically hindered organic molecules provide a framework for understanding the chemical behavior of this complex aldehyde. The continued development of powerful synthetic tools will undoubtedly enable the efficient construction and further study of such challenging molecular architectures.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- |
| Michael addition |
| Diels-Alder reaction |
| Wittig-type reaction |
Structure
2D Structure
3D Structure
Properties
CAS No. |
206978-26-9 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,2-dimethyl-5,5-diphenylpent-4-enal |
InChI |
InChI=1S/C19H20O/c1-19(2,15-20)14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
MMYKVRVCHFQPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Pentenal, 2,2 Dimethyl 5,5 Diphenyl
Retrosynthetic Analysis and Strategic Disconnections
The process of devising a synthesis for a target molecule, known as retrosynthetic analysis, involves mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, key strategic disconnections are required to manage its distinct structural features: the gem-dimethyl group at the C-2 position, the 5,5-diphenyl moiety at the C-5 position, and the aldehyde and alkene functionalities.
Strategic Considerations for Introducing the Gem-Dimethyl Moiety at C-2
The gem-dimethyl group, a common motif in many natural products, presents a significant synthetic hurdle due to steric hindrance. acs.orgnih.gov Its installation often requires robust methodologies. In the context of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, the gem-dimethyl group is adjacent to the aldehyde, a sterically demanding arrangement. rsc.orgnovartis.com Synthetic strategies must therefore consider the timing and method of introducing this feature to avoid undesirable side reactions or low yields.
Strategic Considerations for Constructing the 5,5-Diphenyl Moieties at C-5
The 5,5-diphenyl moiety is a prominent structural feature that can be strategically disconnected to reveal a precursor with a carbonyl group at C-5. This suggests the use of organometallic reagents, such as a Grignard reagent, to introduce the two phenyl groups. A similar strategy is employed in the synthesis of 5,5-diphenyl-4-penten-2-one, where a protected γ-ketoester is treated with phenylmagnesium bromide to form a tertiary alcohol. researchgate.netchegg.com
Formation of the Aldehyde and Alkene Functional Groups in Pentenal Scaffolds
The pentenal scaffold contains both an aldehyde and a carbon-carbon double bond. The formation of the alkene can be envisioned through several methods, including dehydration of a tertiary alcohol, a common step in Grignard reaction sequences. researchgate.netchegg.com The aldehyde functionality, being sensitive to both nucleophilic attack and oxidation, requires careful planning. It might be introduced late in the synthesis or carried through in a protected form.
Specific Reaction Pathways and Precursor Synthesis
Based on the retrosynthetic analysis, specific reaction pathways can be proposed to construct 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-.
Grignard-Type Approaches for Aryl Group Incorporation and Tertiary Alcohol Formation
A plausible synthetic route would involve the use of a Grignard reaction to introduce the two phenyl groups. mnstate.edu This classic carbon-carbon bond-forming reaction is well-suited for creating tertiary alcohols from esters or acid chlorides. chegg.comyoutube.com In a potential synthesis of the target molecule, a precursor ester containing the gem-dimethyl group could be reacted with phenylmagnesium bromide. This would lead to the formation of a tertiary alcohol, which could then undergo dehydration to form the desired alkene. researchgate.net
Table 1: Key Transformations in a Grignard-Based Synthesis
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1 | Grignard Reaction | Phenylmagnesium bromide in an ether solvent | Tertiary alcohol |
| 2 | Dehydration | Acid catalyst (e.g., H₂SO₄), heat | 5,5-diphenylalkene |
Olefin Metathesis and Cross-Coupling Reactions for Alkene Formation
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and is tolerant of a wide range of functional groups. nih.govmdpi.comresearchgate.net In a potential synthetic approach, a precursor molecule containing a terminal alkene and the gem-dimethyl aldehyde portion could be coupled with a styrene (B11656) derivative using a cross-metathesis reaction. This would be catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst. mdpi.com This method offers a direct way to form the C4-C5 double bond.
Table 2: Comparison of Potential Alkene Formation Methods
| Method | Description | Advantages | Potential Challenges |
| Dehydration of Tertiary Alcohol | Acid-catalyzed elimination of water from an alcohol formed via a Grignard reaction. researchgate.net | Utilizes the product of the Grignard reaction directly. | Potential for rearrangement and formation of multiple alkene isomers. |
| Olefin Metathesis | Cross-metathesis between two smaller alkene fragments. nih.govmdpi.com | High functional group tolerance and often good stereoselectivity. | Catalyst sensitivity and potential for self-metathesis of starting materials. |
Aldol (B89426) Condensation and Wittig/Horner-Wadsworth-Emmons Olefination Strategies for Aldehyde-Alkene Synthesis
The construction of the γ,δ-unsaturated aldehyde core of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- can be envisioned through a convergent synthesis, where the aldehyde-containing fragment and the alkene portion are synthesized separately and then joined. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for forming the carbon-carbon double bond. mnstate.eduwikipedia.orgumass.edu
A logical retrosynthetic disconnection of the target molecule is across the C3-C4 bond, suggesting a Wittig-type coupling between a phosphorus ylide bearing the gem-diphenyl group and an appropriate aldehyde precursor. Specifically, the Horner-Wadsworth-Emmons (HWE) reaction is particularly suitable for this transformation. wikipedia.org The HWE reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org
The forward synthesis would involve two key fragments:
The Aldehyde Fragment : 3,3-dimethyl-4-oxobutanal or a protected precursor.
The Phosphonate (B1237965) Fragment : Diethyl (diphenylmethyl)phosphonate.
The HWE reaction sequence would proceed as follows:
Deprotonation of diethyl (diphenylmethyl)phosphonate with a suitable base (e.g., NaH, NaOMe) to generate the stabilized phosphonate carbanion. organic-chemistry.org
Nucleophilic attack of the carbanion on a suitable aldehyde, such as 2,2-dimethyl-3-oxopropanal.
Formation of an oxaphosphetane intermediate which subsequently collapses to form the desired alkene and a water-soluble phosphate byproduct. youtube.comslideshare.net
The reaction between the phosphonate carbanion and an aldehyde is the rate-limiting step. wikipedia.org While aldol condensation is a powerful tool for forming carbon-carbon bonds, its direct application to form the final pentenal structure is less straightforward. However, an aldol-type reaction could be employed in the synthesis of the aldehyde fragment itself, for instance, by reacting the enolate of a protected propanal derivative with formaldehyde (B43269) to build up the carbon skeleton before oxidation.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reagent Reactivity | Highly reactive (less stable ylides) to moderately reactive (stabilized ylides) | More nucleophilic, less basic |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |
| Stereoselectivity | (Z)-alkene with unstabilized ylides; (E)-alkene with stabilized ylides | Predominantly (E)-alkene with stabilized carbanions |
Application of Protecting and Deprotecting Group Strategies during Multi-Step Synthesis
In a multi-step synthesis of a molecule with multiple reactive sites, such as 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, the use of protecting groups is essential to ensure chemoselectivity. jocpr.com The aldehyde functional group is sensitive to both nucleophiles and bases, including the basic conditions required to generate phosphorus ylides or phosphonate carbanions. libretexts.orgwikipedia.org
To prevent undesired side reactions during the olefination step, the aldehyde functionality on the coupling partner must be masked with a suitable protecting group. wikipedia.orgpressbooks.pub Acetals, particularly cyclic acetals formed from diols like ethylene (B1197577) glycol, are excellent protecting groups for aldehydes. wikipedia.orgpressbooks.pub They are stable to the strongly basic and nucleophilic conditions of the HWE reaction but can be readily removed under acidic conditions. pressbooks.pub
A plausible synthetic sequence incorporating a protecting group strategy would be:
Protection : Start with a precursor like 4,4-diethoxy-2,2-dimethylbutanal or protect 3,3-dimethylsuccinaldehyde monomethyl acetal (B89532). The aldehyde is converted to a cyclic acetal using ethylene glycol and an acid catalyst.
Olefination : The protected aldehyde fragment is then reacted with the phosphonate carbanion generated from diethyl (diphenylmethyl)phosphonate under basic conditions to form the protected precursor of the final product.
Deprotection : The final step is the removal of the acetal protecting group. This is typically achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄) to hydrolyze the acetal and regenerate the aldehyde functionality, yielding 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-. wikipedia.org
This three-step process—protect, react, deprotect—is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules that would otherwise be inaccessible. libretexts.org
| Step | Reaction | Typical Reagents | Key Consideration |
|---|---|---|---|
| 1. Protection | Formation of a cyclic acetal | Ethylene glycol, p-toluenesulfonic acid (cat.) | Group must be stable to subsequent reaction conditions (e.g., strong bases). |
| 2. C-C Bond Formation | Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (from phosphonate ester + base like NaH) | Protecting group prevents the aldehyde from reacting with the nucleophilic carbanion. |
| 3. Deprotection | Hydrolysis of the acetal | Aqueous acid (e.g., HCl/H₂O) | Conditions must be mild enough to not affect other parts of the molecule, like the newly formed double bond. |
Stereoselective Synthesis Considerations in Highly Substituted Systems
Diastereoselective and Enantioselective Approaches for Generating Chiral Centers (if applicable)
Stereoselectivity is a critical consideration in modern synthesis, particularly for bioactive compounds. Enantioselective methods aim to produce a single enantiomer of a chiral molecule, while diastereoselective methods control the formation of stereoisomers in molecules with multiple chiral centers.
An analysis of the structure of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, reveals that it is an achiral molecule . It does not possess any stereogenic centers (chiral carbons).
C2 is a quaternary carbon but is bonded to two identical methyl groups.
C5 is bonded to two identical phenyl groups.
All other sp³ carbons (C3) are part of a CH₂ group.
Therefore, considerations of diastereoselective and enantioselective synthesis for generating chiral centers are not applicable to the synthesis of this specific target compound. While methods for the enantioselective synthesis of α-quaternary aldehydes exist, they are not relevant in this context as the α-quaternary center in the target molecule is not chiral. nih.govunc.eduproquest.com
Control of Alkene Geometry (E/Z Isomerism)
The geometry of a double bond (E/Z isomerism) is another crucial aspect of stereocontrol in alkene synthesis. This isomerism arises when each carbon of the double bond is attached to two different groups.
In the case of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, the double bond is between C4 and C5.
C4 is attached to a hydrogen atom and the -CH₂C(CH₃)₂CHO group. These are different.
C5 , however, is attached to two identical phenyl groups.
Since one of the olefinic carbons (C5) bears two identical substituents, no E/Z isomerism is possible for this alkene. The arrangement of groups around the double bond is fixed, and only one geometric isomer can exist. Consequently, controlling the alkene geometry during the synthesis is not applicable . While the Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity with stabilized ylides, this stereochemical outcome is irrelevant for the synthesis of the target molecule due to its inherent lack of geometric isomerism. wikipedia.orgorganic-chemistry.org
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Pentenal, 2,2 Dimethyl 5,5 Diphenyl
Reactions at the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, susceptible to a variety of transformations.
Nucleophilic Addition Reactions, including Hydrazone Formation
The electron-deficient carbonyl carbon of the aldehyde is a prime target for nucleophiles. One of the characteristic reactions is the formation of hydrazones through the reaction with hydrazine (B178648) and its derivatives. This reaction typically proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Condensation Reactions with Amines, Leading to Imine Ligands
Similar to hydrazone formation, primary amines can undergo condensation reactions with the aldehyde to form imines, also known as Schiff bases. researchgate.net This reaction is of significant importance in the synthesis of ligands for coordination chemistry, as the resulting imine nitrogen can coordinate to metal centers. The steric hindrance introduced by the 2,2-dimethyl and 5,5-diphenyl substituents may influence the rate and equilibrium of this reaction.
Selective Oxidation and Reduction Processes
The aldehyde functionality can be selectively oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412), chromic acid, or milder reagents like silver oxide. Conversely, the aldehyde can be selectively reduced to a primary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent would depend on the desired selectivity and the presence of the alkene moiety.
Transformations of the Alkene Moiety
The carbon-carbon double bond in the pentenal chain offers another site for chemical modification.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
The alkene in 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction with a conjugated diene. The reaction is typically concerted and its stereochemical outcome is well-defined. youtube.com The presence of bulky substituents at the 5-position might sterically hinder the approach of the diene. Additionally, [2+2] cycloaddition reactions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) rings.
Hydroformylation Reactions to Form Dialdehydes
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. ethernet.edu.et This reaction, typically catalyzed by rhodium or cobalt complexes, would convert the alkene moiety into an aldehyde, resulting in the formation of a dialdehyde (B1249045). The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the original double bond) would be a key aspect to consider in the synthesis of specific dialdehyde isomers.
Epoxidation, Dihydroxylation, and Other Olefin Functionalizations
The terminal olefin of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is susceptible to a variety of functionalization reactions common to alkenes, including epoxidation and dihydroxylation. The outcomes of these reactions are heavily influenced by the choice of reagents and the significant steric hindrance imposed by the gem-diphenyl group at the 5-position.
Epoxidation: The conversion of the terminal double bond to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. However, the steric bulk of the adjacent gem-diphenyl group would likely hinder the approach of the reagent, potentially requiring more forcing conditions or specialized catalysts. Alternative methods, such as catalytic epoxidation using a metal catalyst (e.g., manganese or rhenium-based systems) with a stoichiometric oxidant like hydrogen peroxide, could offer different reactivity profiles. aklectures.com For instance, methyltrioxorhenium (MTO) is a known catalyst for the epoxidation of alkenes with aqueous hydrogen peroxide. aklectures.com
Dihydroxylation: The synthesis of the corresponding diol from the alkene can be performed via syn- or anti-dihydroxylation.
Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. The reaction proceeds through a cyclic intermediate, adding two hydroxyl groups to the same face of the double bond. The significant steric hindrance from the 5,5-diphenyl substituents would be a major factor in the stereochemical outcome.
Anti-dihydroxylation: This can be accomplished by first forming an epoxide, followed by acid-catalyzed ring-opening. This two-step process results in the addition of the two hydroxyl groups to opposite faces of the original double bond.
The following table summarizes potential reagents for these olefin functionalizations.
| Transformation | Reagent/Catalyst System | Expected Stereochemistry | Potential Challenges |
| Epoxidation | m-CPBA | N/A | Steric hindrance may slow reaction rate. |
| Epoxidation | Methyltrioxorhenium (MTO) / H₂O₂ | N/A | Catalyst compatibility with aldehyde group. |
| Syn-dihydroxylation | OsO₄, NMO | Syn | Steric hindrance from gem-diphenyl group. |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | Potential for rearrangements during acid-catalyzed ring opening. |
Rearrangement Reactions and Pericyclic Processes
The unique structure of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, featuring a β,γ-unsaturated aldehyde, makes it a candidate for photochemically induced rearrangement reactions and thermally driven pericyclic processes.
Investigation of Oxa-di-π-methane Rearrangements, Drawing Parallels from 2,2-dimethyl-4,4-diphenyl-3-butenal
The oxa-di-π-methane (ODPM) rearrangement is a photochemical reaction characteristic of β,γ-unsaturated ketones and aldehydes, leading to the formation of a saturated α-cyclopropyl ketone or aldehyde. researchgate.net The reaction formally involves a 1,2-acyl shift and bond formation between the former α- and γ-carbon atoms. researchgate.net Studies have shown that β,γ-unsaturated aldehydes can undergo the ODPM rearrangement with high efficiency. acs.org
Direct experimental data on 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is unavailable, but strong parallels can be drawn from the closely related compound, 2,2-dimethyl-4,4-diphenylbut-3-enal. Research on the oxime derivative of this butenal (O-acetyl 2,2-dimethyl-4,4-diphenylbut-3-enal oxime) demonstrated a photochemical aza-di-π-methane rearrangement. nih.gov This reaction yielded a cyclopropane (B1198618) derivative, which is the characteristic product of a di-π-methane process. nih.gov
Given this precedent, it is highly probable that 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, upon photochemical excitation, would undergo an ODPM rearrangement. The mechanism would likely proceed through a singlet excited state, forming a diradical intermediate, which then cyclizes to yield 1-formyl-3,3-dimethyl-2,2-diphenylcyclopropane. The gem-diphenyl substitution at the γ-position (C5) would stabilize the radical intermediate, potentially facilitating the rearrangement.
Electrocyclic Reactions and Sigmatropic Shifts
The carbon skeleton of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- allows for the possibility of various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.
Electrocyclic Reactions: While the parent compound is not a conjugated polyene, it could potentially isomerize or react to form a system capable of electrocyclization. For example, tautomerization to a dienol form would create a 1,3,5-hexatriene (B1211904) system. Such systems are known to undergo 6π-electrocyclic reactions. byjus.com According to the Woodward-Hoffmann rules, the thermal cyclization of a 1,3,5-hexatriene is a disrotatory process, while the photochemical reaction is conrotatory. byjus.com The steric bulk of the substituents would play a significant role in the feasibility and stereochemical outcome of such a ring-closure.
Sigmatropic Shifts: These are intramolecular rearrangements where a sigma-bonded atom or group migrates across a π-electron system.
acs.orgacs.org Sigmatropic Rearrangements: If the aldehyde were converted to an enol ether (e.g., an allyl vinyl ether), it could undergo a Claisen rearrangement, a type of acs.orgacs.org sigmatropic shift. This would involve a six-membered cyclic transition state.
Sigmatropic Shifts: A-hydride shift could occur if a conjugated diene system were present. For the parent aldehyde, this is less likely without prior isomerization. These shifts are predicted to proceed suprafacially under thermal conditions.
The feasibility of these reactions is summarized in the table below.
| Reaction Type | Required Structural Feature | Conditions | Governing Rules |
| 6π Electrocyclization | 1,3,5-Hexatriene system (via tautomerization) | Thermal or Photochemical | Woodward-Hoffmann Rules byjus.com |
| acs.orgacs.org Claisen Rearrangement | Allyl vinyl ether derivative | Thermal | Woodward-Hoffmann Rules |
| Hydride Shift | Conjugated diene system | Thermal | Woodward-Hoffmann Rules |
Reactivity Influenced by Steric and Electronic Effects of Substituents
The reactivity of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is profoundly modulated by the presence of the gem-dimethyl group at the α-position and the gem-diphenyl group at the γ-position relative to the carbonyl.
Impact of Gem-Dimethyl Substitution on Reaction Pathways
The gem-dimethyl group at the C2 position, adjacent to the aldehyde, exerts significant steric and conformational effects. This phenomenon, often termed the Thorpe-Ingold effect or "gem-dimethyl effect," can accelerate cyclization reactions. The two methyl groups compress the angle at C2, bringing the ends of a potential chain closer together and thus lowering the entropic barrier to ring formation.
In the context of the reactions of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, this effect would be particularly relevant in:
Intramolecular Aldol-type reactions: If conditions promoted the formation of an enolate, the gem-dimethyl group would facilitate intramolecular cyclization.
Pericyclic Reactions: The steric bulk would influence the preferred conformation of the ground state molecule, which in turn affects the transition state energies for pericyclic reactions like the ODPM rearrangement or potential electrocyclizations.
Blocking α-Hydrogen Reactions: The absence of hydrogens on the α-carbon (C2) means that this aldehyde cannot undergo typical enolization or aldol (B89426) condensation reactions where it acts as the nucleophilic component. It can, however, act as an electrophile in crossed-aldol reactions. It is also a candidate for the Cannizzaro reaction under strong basic conditions, as it lacks α-hydrogens.
Influence of Gem-Diphenyl Substitution on Reactivity and Selectivity
The gem-diphenyl group at the C5 position introduces both significant steric bulk and electronic effects that influence the reactivity of the terminal double bond.
Steric Effects: As discussed in the context of olefin functionalization (Section 3.2.3), the two large phenyl groups create a sterically congested environment around the C4-C5 double bond. This will hinder the approach of reagents, likely requiring more forcing reaction conditions or sterically less demanding reagents to achieve transformations at this site.
Electronic Effects: The phenyl groups can stabilize adjacent radical or cationic intermediates through resonance. This is particularly important in photochemical reactions like the ODPM rearrangement, where the formation of a diradical intermediate is a key step. The stability afforded by the diphenylmethyl radical moiety would be a strong driving force for the reaction to proceed. In electrophilic addition reactions to the alkene, the formation of a carbocation at C5 would be highly favored due to the exceptional resonance stabilization provided by the two phenyl rings. This would dictate the regioselectivity of such additions.
Catalytic Transformations Involving 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. Common strategies involve the use of chiral secondary amines (such as proline and its derivatives) to form transient enamines, or chiral N-heterocyclic carbenes to generate Breslow intermediates. These activated intermediates can then participate in a variety of asymmetric reactions, including cyclizations, additions, and cycloadditions.
For a substrate like 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, with its sterically demanding gem-dimethyl and diphenyl groups, the selection of an appropriate organocatalyst would be critical to overcome steric hindrance and achieve high levels of stereocontrol. Hypothetically, an intramolecular aldol or Michael reaction could be envisioned, leading to the formation of chiral cyclic products. However, no specific studies demonstrating such transformations have been reported.
Table 1: Hypothetical Organocatalytic Transformations of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
| Reaction Type | Potential Catalyst | Expected Product | Status |
|---|---|---|---|
| Asymmetric Intramolecular Michael Addition | Chiral Diarylprolinol Silyl Ether | Chiral Cyclopentane Derivative | Not Reported |
Transition metals are widely employed to catalyze a vast array of transformations involving alkenes and aldehydes. mdpi.comnih.gov For 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, several potential transition metal-catalyzed reactions could be postulated. For instance, palladium or rhodium catalysts are known to facilitate intramolecular hydroacylation, where the aldehyde C-H bond adds across the double bond to form a cyclic ketone. Similarly, transition metal-catalyzed cyclization/functionalization reactions are also a possibility.
The presence of the two phenyl groups on the terminal carbon of the double bond could influence the electronic properties of the alkene, potentially impacting catalyst coordination and subsequent reactivity. The gem-dimethyl group alpha to the aldehyde could also play a significant steric role in the transition state of any catalytic cycle. Despite these possibilities, the scientific literature lacks specific examples of transition metal-catalyzed reactions performed on this particular substrate.
Table 2: Plausible Transition Metal-Catalyzed Reactions of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
| Reaction Type | Potential Catalyst System | Potential Product | Status |
|---|---|---|---|
| Intramolecular Hydroacylation | Rh(I) complex with a chelating phosphine (B1218219) ligand | 3,3-dimethyl-6,6-diphenylcyclohexanone | Not Reported |
Acid catalysis could potentially promote the cyclization of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- through a Prins-type reaction or an intramolecular carbonyl-ene reaction. Protonation of the aldehyde would activate it towards nucleophilic attack by the double bond, leading to the formation of a cyclic carbocation intermediate. Subsequent reaction with a nucleophile or elimination would yield the final product. For example, acid-catalyzed dehydration is a known reaction for structurally similar compounds like 5,5-diphenyl-4-penten-2-one, which is synthesized from a tertiary alcohol under acidic conditions. researchgate.net
Base-catalyzed transformations are less likely to induce cyclization in this specific substrate without the presence of other functional groups. However, a strong base could be used to deprotonate the alpha-carbon, though the steric hindrance from the gem-dimethyl groups might make this challenging.
A search of the chemical literature did not yield any specific studies on the acid- or base-catalyzed transformations of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-.
Table 3: Potential Acid- and Base-Catalyzed Reactions of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
| Reaction Type | Catalyst Type | Potential Product | Status |
|---|---|---|---|
| Intramolecular Carbonyl-ene Reaction | Lewis or Brønsted Acid | Substituted Cyclopentanemethanol | Not Reported |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For a molecule such as 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for complete structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton would appear as a singlet or a triplet (if coupled to adjacent protons, though in this structure it is a singlet) significantly downfield, typically in the range of 9-10 ppm. The vinyl proton at the C5 position would likely resonate as a triplet in the olefinic region (around 5-6 ppm). The protons of the two phenyl groups would produce complex multiplets in the aromatic region (approximately 7.0-7.5 ppm). The methylene (B1212753) protons at C3 would likely appear as a doublet, and the six protons of the two methyl groups at C2 would give a sharp singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically around 200 ppm. The carbons of the phenyl groups would appear in the 125-145 ppm region, with the ipso-carbons (the carbons attached to the rest of the molecule) showing distinct shifts. The olefinic carbons (C4 and C5) would be expected in the 120-140 ppm range. The quaternary carbon at C2 would be a relatively weak signal, and the methyl carbons attached to it would be found in the upfield aliphatic region.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CHO | ~9.5 (s, 1H) | ~202 |
| C(CH₃)₂ | ~1.1 (s, 6H) | ~25 (CH₃), ~45 (C) |
| CH₂ | ~2.4 (d, 2H) | ~40 |
| =CH- | ~6.0 (t, 1H) | ~130 |
| C(Ph)₂ | - | ~140 (ipso), ~128 (ortho), ~129 (meta), ~127 (para) |
| Ph | ~7.2-7.4 (m, 10H) |
Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.
Two-dimensional NMR techniques would be instrumental in confirming the structure of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For instance, a cross-peak between the signal for the C3 methylene protons and the C4 vinyl proton would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the table above.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry around the double bond, although for this specific structure, E/Z isomerism is not a primary feature of the main chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- would be expected to show several characteristic fragments. The molecular ion peak (M⁺) would be observed, although it might be weak due to the molecule's stability. A prominent peak would likely correspond to the loss of the aldehyde group (CHO). Another significant fragmentation pathway would be the cleavage of the bond between C3 and C4, leading to fragments representing the diphenylmethyl moiety and the dimethylpentenal portion. The diphenylmethyl cation would be a particularly stable and thus abundant fragment.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- (C₂₅H₂₄O), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.
Hypothetical HRMS Data
| Formula | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| C₂₅H₂₄O | 340.1827 | To be determined experimentally | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS analysis of a sample of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- would be used to assess its purity. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program). The mass spectrum corresponding to this peak would then be recorded and analyzed as described above to confirm the identity of the compound. If impurities are present, they would appear as separate peaks with their own characteristic retention times and mass spectra, allowing for their identification and quantification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural components: the aldehyde, the alkene, the gem-dimethyl group, and the aromatic phenyl rings.
The most prominent peak would likely be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The presence of the aldehyde is further confirmed by the appearance of two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. The carbon-carbon double bond (C=C) of the pentenal chain would exhibit a stretching vibration in the 1680-1640 cm⁻¹ region. The C-H bonds of the vinyl group would show stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 1000-650 cm⁻¹ range.
The presence of the two phenyl groups would be indicated by C-H stretching vibrations for the aromatic ring appearing above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. Strong bands from out-of-plane C-H bending would also be expected in the 900-675 cm⁻¹ range, which can sometimes indicate the substitution pattern of the benzene (B151609) ring. The gem-dimethyl group attached to the same carbon atom would likely show characteristic C-H bending vibrations around 1380 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1740-1720 | Strong |
| Aldehyde C-H Stretch | 2850 and 2750 | Weak |
| Alkene C=C Stretch | 1680-1640 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Vinyl C-H Stretch | >3000 | Medium to Weak |
| Gem-dimethyl C-H Bend | ~1380 | Medium |
Advanced Chromatographic Separations for Isolation and Purification
Chromatographic techniques are essential for the separation and purification of chemical compounds from reaction mixtures and for assessing their purity. For a compound like 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable analytical tools.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular structure, 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is expected to be sufficiently volatile for GC analysis, particularly at elevated temperatures. The choice of a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., DB-5 or DB-17), would likely be appropriate. The separation would be based on the boiling points and polarities of the components in a sample. A Flame Ionization Detector (FID) would be a suitable detector due to its high sensitivity to organic compounds. The retention time of the compound would be a key parameter for its identification under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For the analysis and purification of potentially less volatile impurities or for preparative scale separation, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A normal-phase HPLC setup, using a polar stationary phase like silica (B1680970) gel and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), could be effective in separating the target compound from nonpolar impurities. Conversely, a reversed-phase HPLC system, which utilizes a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), would also be a viable option, particularly for separating it from more polar byproducts. A UV detector would be highly effective for detection, as the phenyl groups in the molecule would exhibit strong UV absorbance.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental properties of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-.
Electronic Structure and Bonding Analysis
Table 1: Hypothetical Electronic Properties of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. | |
| LUMO Energy | Indicates the molecule's ability to accept electrons. | |
| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and electronic transitions. | |
| Mulliken Atomic Charges | Reveals the partial charges on each atom, highlighting polar regions. | |
| Natural Bond Orbital (NBO) Analysis | Describes the bonding in terms of localized electron-pair bonds. |
Conformational Analysis and Energy Landscapes
The conformational flexibility of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- would be a critical area of study. The rotation around the various single bonds would give rise to numerous conformers with different energies. A systematic conformational search, followed by geometry optimization and frequency calculations using DFT, would be necessary to identify the global minimum and other low-energy conformers. This analysis would provide insight into the molecule's preferred three-dimensional structure.
Reaction Pathway and Mechanism Elucidation
Theoretical methods are powerful tools for investigating the reactivity and mechanisms of chemical reactions.
Transition State Analysis and Reaction Coordinate Determination
For any proposed reaction involving 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, such as an intramolecular cyclization or an addition to the aldehyde, computational methods could be used to locate the transition state structures. By calculating the vibrational frequencies, it is possible to confirm a true transition state (characterized by a single imaginary frequency). Following the intrinsic reaction coordinate (IRC) from the transition state would then map out the complete reaction pathway, connecting reactants to products.
Prediction of Reactivity and Selectivity Profiles
The calculated electronic properties and the energy barriers obtained from transition state analysis would allow for the prediction of the molecule's reactivity. For instance, the energies of the HOMO and LUMO can indicate susceptibility to nucleophilic or electrophilic attack. In reactions with multiple possible outcomes, the relative energies of the different transition states would allow for the prediction of the major product (selectivity).
Molecular Modeling and Dynamics Simulations for Understanding Intramolecular Interactions
Molecular dynamics (MD) simulations could provide a dynamic view of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, complementing the static picture from quantum chemical calculations. MD simulations would reveal how the molecule behaves over time at a given temperature, providing insights into its flexibility and the nature of intramolecular interactions, such as potential non-covalent interactions between the phenyl rings and other parts of the molecule.
In the absence of specific literature on 4-Pentenal, 2,2-dimethyl-5,5-diphenyl-, the above sections represent a theoretical framework for how such a compound would be investigated using modern computational chemistry techniques.
Potential Applications in Complex Organic Synthesis and Materials Science
Utilization as a Building Block for the Synthesis of Complex Natural Products
To be a viable building block in natural product synthesis, a compound must offer a unique combination of functionality and stereochemistry that can be strategically incorporated into a larger, more complex molecule. The aldehyde group of "4-Pentenal, 2,2-dimethyl-5,5-diphenyl-" could, in theory, participate in various carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, or serve as a precursor to other functional groups. The alkene moiety could be a handle for reactions like epoxidation, dihydroxylation, or metathesis. However, without experimental data, its actual utility remains unknown.
Precursor for the Formation of Novel Heterocyclic Systems and Pharmaceutical Intermediates
The aldehyde and alkene functionalities present in the hypothetical structure of "4-Pentenal, 2,2-dimethyl-5,5-diphenyl-" suggest its potential as a precursor for synthesizing heterocyclic compounds. For instance, it could undergo intramolecular cyclization reactions or participate in multicomponent reactions to form various ring systems. These heterocyclic scaffolds are often core structures in pharmaceutically active molecules. The specific reaction pathways and the nature of the resulting heterocycles would depend on the reagents and conditions used, none of which are documented for this compound.
Exploration in Polymer Chemistry through Controlled Polymerization of the Alkene Moiety
The terminal alkene group suggests that "4-Pentenal, 2,2-dimethyl-5,5-diphenyl-" could potentially act as a monomer in polymerization reactions. The bulky dimethyl and diphenyl substituents would likely influence the polymerization process and the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties. Controlled polymerization techniques could be employed to synthesize polymers with specific architectures. However, the reactivity of this specific alkene in polymerization has not been reported.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes for Highly Substituted Pentenals
The synthesis of sterically hindered aldehydes like 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- often faces challenges such as low yields and the need for harsh reaction conditions. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.
Key areas for investigation include:
Novel Catalytic Systems: Exploring new transition-metal catalysts or organocatalysts could provide milder reaction pathways, reducing the need for stoichiometric reagents and improving atom economy.
C-H Functionalization: Direct functionalization of simpler precursors through C-H activation techniques represents a promising strategy to streamline the synthesis and reduce waste. researchgate.net
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this and other highly substituted aldehydes.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Grignard Reaction followed by Oxidation | Well-established methodology | Multi-step process, potential for side reactions |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance | Catalyst cost and sensitivity |
| C-H Activation/Functionalization | High atom economy, fewer steps | Regioselectivity control |
| Organocatalytic Aldol (B89426) Condensation | Metal-free, milder conditions | Catalyst loading and turnover |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The steric hindrance imposed by the 2,2-dimethyl and 5,5-diphenyl groups is expected to significantly influence the reactivity of the aldehyde and the terminal alkene. This presents an opportunity to explore unique chemical transformations that are not accessible to less substituted pentenals.
Future studies could focus on:
Sterically Controlled Reactions: Investigating how the bulky substituents direct the stereochemical outcome of reactions at the aldehyde or alkene, potentially leading to highly selective transformations.
Intramolecular Cyclizations: The proximity of the terminal diphenyl-substituted alkene and the aldehyde functionality could be exploited in novel intramolecular cyclization reactions to form complex carbocyclic or heterocyclic scaffolds.
Cascade Reactions: Designing one-pot cascade reactions that leverage the differential reactivity of the functional groups to rapidly build molecular complexity.
Investigation of Derived Materials and Their Advanced Chemical Properties
The incorporation of the rigid and electronically active diphenyl moiety suggests that derivatives of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- could serve as building blocks for advanced materials. rsc.org Research in this area would aim to synthesize and characterize new materials with tailored properties.
Potential avenues for exploration include:
Polymer Synthesis: Utilizing the aldehyde or alkene functionality for polymerization reactions to create polymers with high thermal stability, specific optical properties, or interesting morphologies. mdpi.com
Functional Dyes and Probes: Modifying the diphenyl group or the aldehyde to create novel fluorescent dyes or chemical sensors, where the steric environment could influence photophysical properties.
Liquid Crystals: Investigating whether the rigid, bulky structure of certain derivatives can induce liquid crystalline phases.
Table 2: Potential Properties of Derived Materials
| Material Class | Key Functional Group Utilized | Potential Advanced Properties |
|---|---|---|
| Polymers | Aldehyde, Alkene | High thermal stability, tunable refractive index |
| Organic Dyes | Diphenylmethane Core | Aggregation-induced emission, solvatochromism |
| Self-Assembling Monolayers | Aldehyde (for surface attachment) | Controlled surface wettability, molecular recognition |
Advancements in Asymmetric Synthesis Utilizing 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- as a Chiral Auxiliary or Substrate
The field of asymmetric synthesis could benefit from the unique steric profile of this compound. rsc.org Its bulky nature could be harnessed to achieve high levels of stereocontrol in chemical reactions.
Future research directions include:
Chiral Auxiliary: Converting the aldehyde into a chiral auxiliary that can direct the stereoselective formation of new chiral centers in other molecules. york.ac.uk The steric bulk would be expected to create a highly ordered transition state, leading to high enantioselectivity.
Substrate-Controlled Asymmetric Reactions: Using a chiral catalyst to perform enantioselective transformations on the aldehyde or alkene of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- itself. uvic.canih.gov The inherent chirality of the catalyst would interact with the sterically demanding substrate to favor the formation of one enantiomer.
Interdisciplinary Research Opportunities with Computational and Materials Sciences
The complexity of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- makes it an ideal candidate for collaborative research involving computational chemistry and materials science.
Key interdisciplinary opportunities are:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict reaction pathways, transition state geometries, and the electronic properties of derived materials. nih.govchapman.eduresearchgate.net This can help guide experimental efforts and provide a deeper understanding of the observed reactivity.
Materials Simulation: Using molecular dynamics simulations to model the bulk properties of polymers or other materials derived from this pentenal, predicting their mechanical, thermal, and morphological characteristics.
Structure-Property Relationships: Combining experimental synthesis and characterization with computational analysis to establish clear structure-property relationships, enabling the rational design of new functional materials.
Q & A
Q. How can researchers integrate ontological and epistemological principles into studies of this compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
